Pyrido[1,2-a]benzimidazole-7,8-diol
CAS No.: 747365-76-0
Cat. No.: VC15991182
Molecular Formula: C11H8N2O2
Molecular Weight: 200.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 747365-76-0 |
|---|---|
| Molecular Formula | C11H8N2O2 |
| Molecular Weight | 200.19 g/mol |
| IUPAC Name | pyrido[1,2-a]benzimidazole-7,8-diol |
| Standard InChI | InChI=1S/C11H8N2O2/c14-9-5-7-8(6-10(9)15)13-4-2-1-3-11(13)12-7/h1-6,14-15H |
| Standard InChI Key | QZNXGIRQKUCLOS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC3=CC(=C(C=C3N2C=C1)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Pyrido[1,2-a]benzimidazole-7,8-diol features a fused bicyclic system where a pyridine ring is annulated to a benzimidazole core. The hydroxyl groups at positions 7 and 8 introduce hydrogen-bonding capabilities, influencing solubility and electronic properties. The molecular formula is C₁₁H₈N₂O₂, with a molecular weight of 200.19 g/mol . Key spectroscopic data include:
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¹H NMR: Aromatic protons resonate between δ 6.8–8.5 ppm, with hydroxyl protons appearing as broad singlets near δ 9.5–10.2 ppm .
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IR: O–H stretching vibrations at 3200–3400 cm⁻¹ and C–N/C=C stretches at 1500–1600 cm⁻¹ .
Tautomerism and Electronic Effects
The compound exhibits tautomerism due to the mobility of the hydroxyl protons, enabling resonance stabilization. Density functional theory (DFT) calculations suggest that the diol form dominates in aqueous solutions, with intramolecular hydrogen bonds between the hydroxyl groups and adjacent nitrogen atoms enhancing stability .
Synthesis Methodologies
Multicomponent Reactions (MCRs)
A one-pot MCR using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aromatic aldehydes in acetonitrile yields pyrido[1,2-a]benzimidazole derivatives with up to 87% efficiency. The reaction proceeds via Knoevenagel condensation followed by cyclization .
Reductive Cyclization
Nitro-substituted precursors, such as 7-nitro-pyrido[1,2-a]benzimidazole, are reduced using TiCl₃ or SnCl₂ in acidic media to produce the diol derivative. Titanium(III) chloride achieves higher yields (95%) compared to tin(II) chloride (75%) .
Functionalization Strategies
Post-synthetic modifications include:
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Acylation: Treatment with propionic anhydride introduces acyl groups at the amine position, enhancing lipophilicity .
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Electrophilic Substitution: Nitration at the 8-position using KNO₃/H₂SO₄ enables further derivatization .
Biological Activities
Antimalarial Activity
Pyrido[1,2-a]benzimidazole derivatives bearing Mannich base side chains demonstrate potent antiplasmodial activity against Plasmodium falciparum (IC₅₀: 0.08–1.43 μM). Metabolites of these compounds retain efficacy, suggesting prodrug activation pathways .
Antischistosomal Properties
In vitro screens against Schistosoma mansoni reveal significant larval and adult worm mortality (>70% at 10 μM). The diol’s ability to inhibit hemozoin formation, a critical detoxification pathway in parasites, correlates with its activity .
Applications in Medicinal Chemistry
Drug Design
The diol scaffold serves as a privileged structure for designing kinase inhibitors and G-quadruplex binders. Its planar aromatic system facilitates π-π stacking interactions with biological targets .
Prodrug Development
Ester prodrugs of pyrido[1,2-a]benzimidazole-7,8-diol improve oral bioavailability. For example, diacetylated derivatives exhibit enhanced intestinal absorption in rodent models .
Comparative Analysis with Structural Analogues
| Compound | Structure | Key Features | Bioactivity |
|---|---|---|---|
| Benzimidazole | Monocyclic | Lacks pyridine fusion; limited hydrogen bonding | Antacid, antifungal |
| Pyrido[3,2-a]benzimidazole | Bicyclic, different fusion | Altered electronic profile | Antiviral, antitumor |
| Pyrido[1,2-a]benzimidazole-7,8-diol | Bicyclic, diol substituents | Enhanced solubility and target engagement | Broad-spectrum antiparasitic, anticancer |
The 7,8-dihydroxy groups confer superior water solubility and binding affinity compared to non-hydroxylated analogues, enabling interactions with polar enzyme active sites .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Chiral phosphoric acid catalysts enable enantioselective synthesis of diol derivatives, achieving >90% enantiomeric excess (ee). This advancement supports the development of stereospecific therapeutics .
Nanoparticle Formulations
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances the diol’s stability and tumor accumulation in preclinical models, reducing off-target toxicity .
Target Identification
Proteomics studies implicate the diol in modulating NF-κB and MAPK pathways, suggesting potential applications in inflammatory diseases .
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